7,3',5'-Trihydroxyflavanone

Description

Context within the Flavonoid Class and Flavanone (B1672756) Subclass

Flavonoids are a diverse group of naturally occurring plant compounds, known for their phenylpropanoid-based structure. ebi.ac.uk This class is further divided into various subclasses based on their specific molecular structure. 7,3',5'-Trihydroxyflavanone belongs to the flavanone subclass. nih.gov

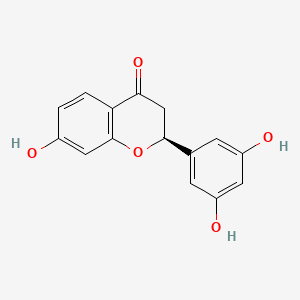

Flavanones are characterized by a specific chemical structure: a saturated C2-C3 bond in the C ring of the flavan (B184786) nucleus. This structural feature distinguishes them from other flavonoid subclasses such as flavones, flavonols, and isoflavones. nih.govbiosynth.com Other well-known flavanones include naringenin (B18129) and eriodictyol. nih.govwikipedia.org The defining feature of this compound is the presence of three hydroxyl (-OH) groups attached to the flavanone backbone at the 7, 3', and 5' positions. medchemexpress.com

Research Significance of this compound

The scientific interest in this compound stems primarily from its observed biological activities. Research has indicated its potential as an antioxidant and its ability to induce apoptosis, or programmed cell death, in certain cancer cell lines. medchemexpress.com

One study highlighted that this compound can induce apoptosis in MCF-7 breast cancer cells by increasing the expression of the pro-apoptotic protein Bax. medchemexpress.com Furthermore, its antioxidant properties have been noted, a characteristic common to many flavonoids which is attributed to their ability to scavenge free radicals. medchemexpress.combiosynth.com These findings have spurred further investigation into the potential applications of this compound.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 847375-46-6 |

| Molecular Formula | C15H12O5 |

| Molecular Weight | 272.26 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

| Data sourced from BioCrick biocrick.com |

Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,5-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-1-2-12-13(19)7-14(20-15(12)6-9)8-3-10(17)5-11(18)4-8/h1-6,14,16-18H,7H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSYWZXDPOVKQU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC(=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149779 | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847375-46-6 | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847375-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(3,5-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation

Botanical Sources and Distribution

Specific Botanical Species (e.g., Hydnophytum formicarium)

To date, 7,3',5'-Trihydroxyflavanone has been isolated from the following botanical species:

Hydnophytum formicarium : This epiphytic plant, commonly known as the ant plant, is a notable source of this compound. It is found in Southeast Asia and has traditional uses in local medicine.

Caragana intermedia : This species, belonging to the Fabaceae family, has also been identified as a source of this compound. An early report on the flavonoid constituents of this plant documented the isolation of this compound, which was noted as a new discovery at the time nih.gov.

Table 1: Botanical Sources of this compound

| Botanical Species | Family | Common Name | Reference |

|---|---|---|---|

| Hydnophytum formicarium | Rubiaceae | Ant Plant | nih.gov |

| Caragana intermedia | Fabaceae | - | nih.gov |

Distribution within Plant Tissues

The concentration of this compound can vary within different parts of the source plants.

In Hydnophytum formicarium , the compound has been specifically isolated from the tubers of the plant. These tubers are swollen, cavernous structures that form a symbiotic relationship with ant colonies and are the primary part of the plant used in traditional medicine.

For Caragana intermedia , the specific plant part used for the initial isolation of this compound was not detailed in the primary report nih.gov. However, studies on other species within the Caragana genus have shown that flavonoids are commonly found in the roots, leaves, and flowers. For instance, isoflavones have been isolated from the roots of Caragana intermedia.

Methodologies for Extraction and Purification from Natural Materials

The isolation of this compound from its natural sources involves a multi-step process that begins with solvent extraction, followed by fractionation and purification using chromatographic techniques.

Initial Extraction:

The initial step involves the extraction of phytochemicals from the dried and ground plant material. For Hydnophytum formicarium tubers, this is typically achieved using methanol (B129727), either through maceration or Soxhlet extraction. The methanolic extract contains a complex mixture of compounds, including flavonoids, sterols, and other phenolic compounds.

Fractionation and Purification:

Following the initial extraction, a process of bioassay-guided fractionation is often employed to isolate the compounds of interest. In the case of isolating this compound from Hydnophytum formicarium, the crude methanol extract is subjected to further separation. This can involve partitioning the extract with solvents of varying polarities, such as chloroform (B151607) and ethyl acetate (B1210297), to separate compounds based on their solubility.

The subsequent purification of the fractions is achieved through various chromatographic methods:

Column Chromatography: This is a fundamental technique used for the separation of individual compounds from a mixture. For the purification of flavanones, adsorbents like silica (B1680970) gel are commonly used. The separation is achieved by eluting the column with a solvent system of gradually increasing polarity.

Preparative Thin-Layer Chromatography (TLC): This method is employed for the purification of smaller quantities of compounds. The separated bands on the TLC plate can be visualized under UV light, scraped off, and the compound of interest can then be eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for the final purification of compounds to a high degree of purity.

A study on Hydnophytum formicarium utilized a combination of these methods, including vacuum liquid chromatography, column chromatography, preparative TLC, and HPLC, to isolate this compound from the active chloroform fraction of the methanolic extract.

Table 2: Summary of Extraction and Purification Steps for this compound from Hydnophytum formicarium

| Step | Method | Details |

|---|---|---|

| 1. Extraction | Solvent Extraction (Soxhlet or Maceration) | Dried and ground tubers are extracted with methanol. |

| 2. Fractionation | Solvent Partitioning | The crude methanol extract is partitioned with solvents like chloroform to separate compounds based on polarity. |

| 3. Purification | Column Chromatography | Separation of the chloroform fraction on a silica gel column. |

| Preparative TLC | Further purification of fractions obtained from column chromatography. | |

| HPLC | Final purification to obtain the pure compound. |

Compound Names Mentioned in the Article

Biosynthesis and Chemoenzymatic/chemical Synthesis

Endogenous Biosynthetic Pathways in Plants

Flavonoids are a major class of plant secondary metabolites. sci-hub.se Their biosynthesis is a well-studied process that provides the foundational structure of compounds like 7,3',5'-trihydroxyflavanone.

The basic C6-C3-C6 skeleton of flavonoids is assembled through a convergence of two primary metabolic pathways: the phenylpropanoid pathway and the polyketide (or acetate) pathway. nih.govwikipedia.org

Phenylpropanoid Pathway : This pathway begins with the amino acid L-phenylalanine. wikipedia.org A series of enzymatic steps converts phenylalanine into 4-coumaroyl-CoA. This molecule provides the C6-C3 unit that will ultimately form the B-ring and the three-carbon bridge of the flavanone (B1672756) structure. wikipedia.orgnih.gov

Acetate (B1210297) Pathway : The acetate pathway supplies the building blocks for the A-ring of the flavanone. nih.govnih.gov Specifically, acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govoup.com Three molecules of malonyl-CoA are required for the condensation reaction that initiates the flavonoid skeleton. nih.gov

These two pathways converge in a crucial reaction catalyzed by chalcone (B49325) synthase, which links the precursors into the first identifiable flavonoid-type structure. nih.gov

The formation of the characteristic flavanone ring system from the pathway precursors is accomplished by two key enzymes. nih.gov

Chalcone Synthase (CHS) : This enzyme is a type III polyketide synthase and represents the first committed step in flavonoid biosynthesis. acs.org CHS catalyzes the sequential condensation of one molecule of a starter CoA-ester (typically 4-coumaroyl-CoA) with three molecules of malonyl-CoA. nih.gov This reaction forms a linear tetraketide intermediate which then undergoes a Claisen-type cyclization and aromatization to yield a chalcone, such as naringenin (B18129) chalcone. wikipedia.orgacs.org The specific substitution pattern of the resulting chalcone, and thus the final flavanone, is determined by the specific starter CoA-ester used by the CHS.

Chalcone Isomerase (CHI) : Following its synthesis, the open-chain chalcone is cyclized into the corresponding flavanone. This intramolecular cyclization is catalyzed by the enzyme chalcone isomerase (CHI). nih.gov CHI facilitates the stereospecific formation of the heterocyclic C-ring, converting the chalcone (e.g., naringenin chalcone) into a (2S)-flavanone (e.g., naringenin). acs.orgfrontiersin.org This flavanone then serves as a central precursor for various other flavonoid classes, including flavones, flavonols, and anthocyanins. wikipedia.orgnih.gov

Table 1: Key Enzymes in Flavanone Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govoup.com | Acetate Pathway |

| Chalcone Synthase | CHS | Condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. nih.govacs.org | Flavonoid Biosynthesis |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of a chalcone into a flavanone. nih.govfrontiersin.org | Flavonoid Biosynthesis |

Synthetic Approaches for Flavanones and Related Compounds

Outside of biological systems, flavanones can be constructed using various chemical and biocatalytic methods.

The most prevalent strategy for the chemical synthesis of flavanones involves a two-step process based on the formation of a chalcone intermediate. researchgate.net

Claisen-Schmidt Condensation : This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. researchgate.netmdpi.com To synthesize a specific isomer like this compound, the starting materials would need to be 2',4'-dihydroxyacetophenone (B118725) and 3,5-dihydroxybenzaldehyde. In practice, the hydroxyl groups, particularly on the benzaldehyde, may require protection with groups like methoxymethyl (MOM) ether to prevent side reactions. researchgate.net The condensation yields the corresponding 2'-hydroxychalcone (B22705). researchgate.net

Intramolecular Cyclization : The synthesized 2'-hydroxychalcone is then subjected to conditions that promote intramolecular cyclization to form the flavanone ring system. This is typically achieved by heating the chalcone in the presence of an acid or a weak base, such as sodium acetate in a refluxing solvent, which catalyzes the addition of the 2'-hydroxyl group across the α,β-unsaturated double bond. researchgate.net

Other advanced methods, such as organocatalytic asymmetric synthesis using chiral catalysts, have also been developed to produce enantiomerically pure flavanones from α-substituted chalcones. mdpi.com

Chemoenzymatic approaches leverage the specificity of enzymes to perform challenging chemical transformations, offering sustainable and highly selective routes to flavanones.

One notable strategy employs lipases in a "promiscuous" chemoenzymatic cascade. researchgate.net In a one-pot reaction, a lipase, such as one from porcine pancreas, first catalyzes the cross-aldol condensation between a 2'-hydroxyacetophenone and an aldehyde to form the chalcone intermediate. Subsequently, a second lipase, for instance from Mucor javanicus, catalyzes the intramolecular oxa-Michael addition of the chalcone to yield the (S)-flavanone with high stereoselectivity. researchgate.net

Another biocatalytic avenue involves the heterologous expression of the key biosynthetic enzymes in microbial hosts. Fungal genes for chalcone synthase and chalcone isomerase have been identified and can be expressed in organisms like Aspergillus oryzae. acs.org By feeding the appropriate precursors to these engineered microbes, it is possible to produce specific flavanones through fermentation, representing a promising method for sustainable production. acs.org

Table 2: Overview of Synthetic Approaches to Flavanones

| Approach | Key Steps | Advantages |

| Chemical Synthesis | 1. Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a benzaldehyde. researchgate.net 2. Acid or base-catalyzed cyclization of the resulting chalcone. researchgate.net | Versatile, applicable to a wide range of substituted flavanones. |

| Chemoenzymatic Synthesis | One-pot cascade using lipases to catalyze both aldol condensation and subsequent intramolecular oxa-Michael cyclization. researchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Biocatalytic Synthesis | Heterologous expression of plant or fungal CHS and CHI genes in a microbial host (e.g., bacteria, yeast) for production via fermentation. acs.org | Sustainable, uses renewable feedstocks, potential for high yields. |

Biological Activities and Mechanistic Studies of 7,3 ,5 Trihydroxyflavanone

Cellular Apoptosis Induction

Studies have demonstrated that 7,3',5'-Trihydroxyflavanone can induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. The primary model for this research has been the human breast carcinoma cell line, MCF-7.

This compound has been shown to possess cytotoxic and antiproliferative effects against the human breast cancer cell line MCF-7. nih.govcaymanchem.com Treatment of these cells with the compound leads to morphological changes characteristic of apoptosis. nih.gov A DNA fragmentation assay performed on MCF-7 cells treated with this compound resulted in a ladder pattern with multimers of approximately 180 base pairs, a hallmark of apoptotic cell death. nih.gov Furthermore, a TUNEL assay confirmed these observations, showing an increase in the percentage of apoptotic cells as early as six hours after treatment. nih.gov

The induction of apoptosis by this compound is linked to its ability to alter the expression of key regulatory proteins in the Bcl-2 family. nih.gov Specifically, Western blot analysis has revealed that treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax in MCF-7 cells. medchemexpress.comnih.gov Immunofluorescence staining further confirmed the increased expression of Bax protein within the treated cells. nih.gov Notably, the expression of the anti-apoptotic protein Bcl-2 was not affected by the treatment. nih.gov This shift in the ratio of pro- to anti-apoptotic proteins is a crucial factor in tipping the cellular balance towards apoptosis.

Table 1: Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells

| Protein | Effect of Treatment | Method of Detection | Reference |

|---|---|---|---|

| Bax | Upregulated | Western Blotting, Immunofluorescence | nih.gov |

| Bcl-2 | No change | Western Blotting | nih.gov |

Evidence strongly suggests that this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. caymanchem.com A central event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. caymanchem.com In MCF-7 cells treated with this compound, an elevation of cytochrome c in the cytosol was observed through Western blot analysis. caymanchem.com This release was confirmed and quantified using an ELISA assay, which showed that the concentration of released cytochrome c increased in a time-dependent manner, with high levels detected at 24 hours post-treatment. caymanchem.com The release of cytochrome c is a critical step that initiates the downstream activation of caspases. caymanchem.com

Table 2: Cytochrome c Release in MCF-7 Cells Treated with this compound

| Treatment Time | Cytochrome c Level | Method of Detection | Reference |

|---|---|---|---|

| Time-dependent | Elevated | Western Blot, ELISA | caymanchem.com |

Antioxidant Mechanisms

In addition to its pro-apoptotic activity, this compound has been reported to exhibit antioxidant properties. medchemexpress.comimrpress.com Flavonoids, as a class of compounds, are known to act as antioxidants by donating hydrogen atoms from their hydroxyl groups to reactive oxygen species (ROS), thereby neutralizing these damaging radicals. mdpi.com This ROS scavenging can help mitigate oxidative stress, a condition implicated in numerous disease pathologies. mdpi.com While this compound has been identified as having antioxidant activity, detailed quantitative studies and specific IC50 values for its scavenging capacity against radicals like DPPH or ABTS were not available in the reviewed literature. medchemexpress.comimrpress.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Caspase-8 |

Contribution to Oxidative Stress Reduction

This compound has been identified as a flavonoid derivative with notable antioxidant properties. medchemexpress.com Flavonoids, as a class of polyphenolic compounds, are widely recognized for their ability to mitigate oxidative stress. The antioxidant activity of this compound is a key aspect of its biochemical profile, contributing to its potential biological effects. medchemexpress.com Research has confirmed its activity as an antioxidant, although detailed mechanistic studies specifically quantifying its radical scavenging capacity or its effect on antioxidant enzyme systems are not extensively detailed in the available literature. medchemexpress.com Its role in reducing oxidative stress is intrinsically linked to its chemical structure, which allows it to act as a scavenger of free radicals.

Other Reported Cellular Modulations

Beyond its antioxidant capacity, this compound has been shown to modulate specific cellular pathways, particularly those involved in apoptosis, or programmed cell death. Studies have demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7). medchemexpress.combiomedpharmajournal.org This effect is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

One of the key mechanisms identified is the upregulation of the pro-apoptotic protein Bax. medchemexpress.com An increase in the expression level of Bax is a critical step in initiating apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane.

Further investigation into the apoptotic mechanism revealed that treatment of MCF-7 cells with this compound, isolated from the plant Hydnophytum formicarium, triggers the release of cytochrome c from the mitochondria into the cytosol. biomedpharmajournal.org This release is a pivotal event in the apoptotic cascade. The elevated levels of cytosolic cytochrome c were confirmed through both Western Blot and ELISA analyses. biomedpharmajournal.org The release of cytochrome c subsequently initiates the caspase cascade, a family of proteases that execute the process of apoptosis. biomedpharmajournal.org Interestingly, this process occurs without altering the levels of caspase-8, suggesting a mechanism that is independent of the extrinsic death receptor pathway. biomedpharmajournal.org

These findings indicate that this compound can exert significant cellular effects by directly influencing the molecular machinery of apoptosis.

Interactive Data Table: Cellular Modulation by this compound

| Cell Line | Effect | Pathway | Key Proteins Modulated | Source |

| MCF-7 (Human Breast Carcinoma) | Induction of Apoptosis | Intrinsic (Mitochondrial) | Bax (Upregulated) | medchemexpress.com |

| MCF-7 (Human Breast Carcinoma) | Induction of Apoptosis | Intrinsic (Mitochondrial) | Cytochrome c (Released from mitochondria) | biomedpharmajournal.org |

Structure Activity Relationship Sar of Flavanones Relevant to 7,3 ,5 Trihydroxyflavanone

Influence of Hydroxyl Group Position and Number on Bioactivity

The number and placement of hydroxyl (-OH) groups on the flavanone (B1672756) scaffold are critical determinants of their biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

The antioxidant capacity of flavonoids is one of their most studied properties. The B ring's hydroxylation pattern is a primary factor in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) as it facilitates hydrogen and electron donation to stabilize these radicals. nih.gov Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. For instance, in a comparative study, 3',4',5,7-tetrahydroxyflavanone demonstrated more potent radical scavenging activity than 4',5,7-trihydroxyflavanone (naringenin), with an 83.11% inhibition rate. researchgate.net This suggests that additional hydroxylation on the B-ring can bolster antioxidant potential.

The position of the hydroxyl groups also plays a crucial role. A catechol (3',4'-dihydroxy) structure in the B-ring is a well-established feature for potent antioxidant activity. nih.gov While 7,3',5'-Trihydroxyflavanone lacks a catechol group, the presence of multiple hydroxyl groups on the B-ring is still significant. The 7-hydroxyl group is generally the most acidic site in many flavonoids, which can enhance their antioxidant activity in polar solvents. nih.gov

In terms of anti-inflammatory action, the hydroxylation pattern is also a key factor. A comparative study of 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone revealed that the position of the hydroxyl group on the A-ring influences both potency and cytotoxicity. nih.gov While 7,3´,4´-trihydroxyflavone was less cytotoxic, it was also less effective at suppressing nitric oxide (NO) compared to its 6-hydroxy isomer. nih.gov This highlights the subtle yet significant impact of hydroxyl group placement on the A-ring.

Furthermore, studies on various flavones have indicated that 5,3',4'-trihydroxyflavone (B192587) exhibits potent antiproliferative activity, underscoring the importance of the dihydroxyl arrangement on the B-ring in combination with a 5-hydroxyl group on the A-ring. mdpi.com

| Compound | Hydroxylation Pattern | Observed Bioactivity | Reference |

|---|---|---|---|

| 3',4',5,7-Tetrahydroxyflavanone | -OH at C5, C7, C3', C4' | Potent antioxidant activity (83.11% inhibition) | researchgate.net |

| 4',5,7-Trihydroxyflavanone (Naringenin) | -OH at C5, C7, C4' | Antioxidant activity | researchgate.net |

| 7,3',4'-Trihydroxyflavone (B9037) | -OH at C7, C3', C4' | Less cytotoxic but less effective at NO suppression compared to its 6-hydroxy isomer | nih.gov |

| 6,3',4'-Trihydroxyflavone | -OH at C6, C3', C4' | More potent NO suppression but more cytotoxic compared to its 7-hydroxy isomer | nih.gov |

| 5,3',4'-Trihydroxyflavone | -OH at C5, C3', C4' | Potent antiproliferative activity | mdpi.com |

Structural Features of the Flavanone Nucleus and Their Functional Relevance

The flavanone nucleus, characterized by a saturated C2-C3 bond in the C-ring, distinguishes it from other flavonoid classes like flavones and flavonols. nih.gov This structural feature has a direct impact on the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.

The absence of the C2-C3 double bond results in a non-planar structure for the C-ring, which can influence how the flavanone binds to enzyme active sites or cellular receptors. While the C2-C3 double bond is often considered important for the antioxidant activity of some flavonoids, flavanones still exhibit significant radical scavenging capabilities, indicating that other structural elements compensate for its absence. nih.govcabidigitallibrary.org

The carbonyl group at the C4 position, in conjunction with hydroxyl groups at C3 and C5, is known to be a site for metal ion chelation, which is another mechanism of antioxidant activity. nih.gov For this compound, while it lacks a 5-hydroxyl group, the C4-keto group can still influence the electronic properties of the molecule and its potential for interactions.

| Structural Feature | Description | Functional Relevance | Reference |

|---|---|---|---|

| Flavanone Nucleus | C6-C3-C6 skeleton with a saturated C2-C3 bond | Provides a non-planar three-dimensional structure influencing binding to biological targets. | nih.gov |

| C4-Keto Group | Carbonyl group at position 4 of the C-ring | Participates in metal ion chelation, contributing to antioxidant activity. | nih.gov |

| B-Ring Substitution | Attachment of the phenyl B-ring at the C2 position | The hydroxylation pattern on this ring is a key determinant of antioxidant activity. | nih.gov |

Comparative SAR Analysis with Isomeric Trihydroxyflavanones

A comparative analysis of this compound with its isomers provides valuable insights into how the specific arrangement of three hydroxyl groups affects bioactivity. The primary isomers for comparison include those with different hydroxylation patterns on the A and B rings.

While direct comparative studies on this compound are limited, we can infer its potential activities based on the established SAR of related compounds. For instance, naringenin (B18129) (4',5,7-trihydroxyflavanone) is a well-studied flavanone with antioxidant and anti-inflammatory properties. caymanchem.com The key structural difference is the position of the hydroxyl groups on the B-ring (3',5' in the subject compound versus 4' in naringenin) and the A-ring (7-hydroxy versus 5,7-dihydroxy). The 5-hydroxyl group in naringenin is known to contribute to its antioxidant activity through metal chelation. nih.gov The absence of this group in this compound might suggest a comparatively different mechanism or potency in this regard.

Comparing this compound to an isomer like 7,3',4'-trihydroxyflavanone, the latter possesses a catechol group on the B-ring, which is a strong predictor of high antioxidant activity. nih.gov Studies on 7,3',4'-trihydroxyflavone have shown it to be a potent scavenger of various radicals. This suggests that 7,3',4'-trihydroxyflavanone would likely exhibit strong antioxidant properties. The 3',5'-dihydroxy pattern in the subject compound, while less common, still provides multiple sites for radical scavenging.

The anti-inflammatory activities of trihydroxyflavone isomers also show positional dependence. As mentioned earlier, a study comparing 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone found that the 7-hydroxy isomer was less cytotoxic. nih.gov This could imply a favorable safety profile for flavanones with a 7-hydroxyl group, such as this compound.

| Compound | Hydroxylation Pattern | Key Structural Features | Inferred Bioactivity Relevance | Reference |

|---|---|---|---|---|

| This compound | -OH at C7, C3', C5' | - 7-OH on A-ring

| - 7-OH may contribute to a favorable safety profile.

| nih.gov |

| Naringenin (4',5,7-Trihydroxyflavanone) | -OH at C5, C7, C4' | - 5,7-di-OH on A-ring

| - 5-OH enhances antioxidant activity via metal chelation.

| nih.govcaymanchem.com |

| 7,3',4'-Trihydroxyflavanone | -OH at C7, C3', C4' | - 7-OH on A-ring

| - Catechol group strongly predicts high antioxidant activity. | nih.gov |

Advanced Analytical Methodologies for 7,3 ,5 Trihydroxyflavanone Research

High-Resolution Separation Techniques

Separation of 7,3',5'-trihydroxyflavanone from complex mixtures, such as plant extracts, is a critical first step in its analysis. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose, while gas chromatography (GC) presents specific considerations.

Liquid Chromatography (LC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including this compound. chromatographyonline.com Reversed-phase HPLC, utilizing a C18 stationary phase, is frequently employed for the separation of these compounds. ptfarm.plnih.gov The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water (e.g., with formic acid or acetic acid) to ensure sharp peak shapes and improve resolution. ptfarm.plnih.gov

The selection of detection wavelengths is critical for the selective monitoring of flavanones. A Diode Array Detector (DAD) is often used, with monitoring at multiple wavelengths to capture the characteristic UV-Vis absorbance of the flavonoids. nih.gov For flavanones, detection is commonly performed around 280 nm and 320 nm.

Table 1: Illustrative HPLC Parameters for Flavanone (B1672756) Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a low to a high concentration of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Diode Array Detector (DAD) at 280 nm and 320 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) Considerations

The application of gas chromatography (GC) for the analysis of flavanones like this compound is less direct than HPLC due to the low volatility and thermal instability of these polar compounds. nih.gov Direct GC analysis of underivatized flavonoids is generally challenging, though some studies have reported success with certain semi-volatile compounds. researchgate.net

To overcome these limitations, derivatization is typically required to increase the volatility and thermal stability of the flavanones. nih.gov A common derivatization technique is silylation, where polar hydroxyl groups are converted to less polar trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsci-hub.se This process allows for the successful separation and detection of the flavanone derivatives by GC, often coupled with mass spectrometry (GC-MS). sci-hub.se However, derivatization adds extra steps to sample preparation and can sometimes lead to the formation of multiple derivative products. nih.govsci-hub.se

Mass Spectrometry (MS)-Based Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a separation technique like LC or GC, it provides a powerful platform for analysis.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of flavonoids. By inducing fragmentation of a selected precursor ion (the molecular ion, [M-H]⁻ or [M+H]⁺), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, which typically produces the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. rsc.org

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Structural Origin |

| 271 ([M-H]⁻) | 151 | Fragment from RDA cleavage of the C-ring, containing the A-ring |

| 271 ([M-H]⁻) | 119 | Fragment from RDA cleavage of the C-ring, containing the B-ring |

| 273 ([M+H]⁺) | 153 | Fragment from RDA cleavage of the C-ring, containing the A-ring |

| 273 ([M+H]⁺) | 121 | Fragment from RDA cleavage of the C-ring, containing the B-ring |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. ugr.es This is particularly useful for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are commonly used for HRMS analysis of flavonoids. nih.govresearchgate.net

For this compound, the calculated exact mass of the neutral molecule (C₁₅H₁₂O₅) is 272.06847 Da. nih.gov HRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the molecular formula. ugr.es This level of accuracy is crucial for the tentative identification of unknown compounds in complex mixtures before proceeding to further structural elucidation by techniques like MS/MS and NMR.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques provide detailed information about the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic conjugation within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, the chemical shifts and coupling constants of the protons and carbons are characteristic of the flavanone scaffold and the specific hydroxylation pattern. While a complete, verified NMR dataset for this compound is not available in the provided search results, data for related flavanones can be used for comparative purposes. silae.itresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy of flavonoids reveals characteristic absorption bands that are related to the electronic transitions within the chromophoric system of the molecule. scribd.com In methanol, flavanones typically exhibit two main absorption bands: Band I, in the range of 300-330 nm, which is associated with the cinnamoyl system (B-ring and C-ring), and Band II, in the range of 270-290 nm, which is related to the benzoyl system (A-ring). scribd.com The exact position and intensity of these bands can be influenced by the hydroxylation pattern of the molecule.

In Vitro and Computational Research Models

Cell-Based Assay Systems for Mechanistic Elucidation (e.g., 2D and 3D cell cultures)

Cell-based assays have been instrumental in revealing the pro-apoptotic effects of 7,3',5'-Trihydroxyflavanone, particularly in cancer cell lines. Studies have predominantly used two-dimensional (2D) cell cultures to explore its mechanism of action.

One of the primary cell lines used in this research is the human breast carcinoma cell line, MCF-7. Research has shown that this compound, also referred to in some studies as 3HFD, can induce cytotoxic effects and apoptotic cell death in these cells. frontiersin.orgunesp.brnih.gov

To understand the mode of cell death, researchers have employed several key assays:

DNA Fragmentation Assay: Treatment of MCF-7 cells with this compound resulted in a characteristic ladder pattern upon DNA fragmentation analysis. nih.gov This pattern, showing multimers of 180 base pairs, is a hallmark of apoptosis. unesp.br

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay has been used to visualize and quantify apoptotic cells. Following treatment with this compound, a significant, time-dependent increase in the percentage of apoptotic MCF-7 cells was observed, with effects seen as early as 6 hours post-treatment. frontiersin.orgunesp.br

Western Blotting: To delve deeper into the molecular pathways, Western blotting has been used to assess the expression levels of key apoptosis-regulating proteins. nih.gov

Bax and Bcl-2: Studies have revealed an up-regulation of the pro-apoptotic protein Bax in MCF-7 cells treated with this compound. unesp.brnih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was not significantly affected. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Cytochrome c: Further investigation into the mitochondrial pathway of apoptosis showed that treatment with this compound triggers the release of cytochrome c from the mitochondria into the cytosol in MCF-7 cells. This was confirmed by both Western blot analysis and ELISA. nih.gov The release of cytochrome c is a crucial step that leads to the activation of the caspase cascade. Interestingly, the level of caspase-8 was not altered, suggesting the involvement of a caspase-3 independent pathway, which is relevant for MCF-7 cells as they are known to be caspase-3 deficient. nih.gov

Immunofluorescence Staining: This technique has been used to visually confirm the up-regulation of the Bax protein within the treated MCF-7 cells. unesp.br

These findings from cell-based assays collectively suggest that this compound induces apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, characterized by the up-regulation of Bax and the subsequent release of cytochrome c. frontiersin.orgnih.gov

Table 1: Summary of Cell-Based Assays for this compound

| Assay Type | Cell Line | Key Findings | Reference |

| DNA Fragmentation Assay | MCF-7 | Induced characteristic apoptotic DNA laddering. | unesp.br, nih.gov |

| TUNEL Assay | MCF-7 | Showed a time-dependent increase in apoptotic cells. | frontiersin.org, unesp.br |

| Western Blotting | MCF-7 | Up-regulation of pro-apoptotic Bax protein. | unesp.br, nih.gov |

| No significant change in anti-apoptotic Bcl-2 protein. | nih.gov | ||

| Increased release of cytochrome c. | nih.gov | ||

| No alteration in caspase-8 levels. | nih.gov | ||

| Immunofluorescence | MCF-7 | Confirmed the up-regulation of Bax protein. | unesp.br |

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

As of the latest available research, there is a notable lack of specific molecular docking and molecular dynamics simulation studies focused exclusively on this compound. While computational studies are common for many flavonoids to predict their binding affinities and interactions with various protein targets, such detailed in silico analyses for this particular compound are not prominently published in scientific literature.

General molecular docking studies have been performed on a wide range of flavonoids to understand their interaction with targets like sulfotransferases, but these have not specifically included or detailed the interactions of this compound. nih.gov Therefore, the specific molecular targets and the precise nature of the binding interactions of this compound at an atomic level remain an area for future investigation.

Omics Approaches in Response to Flavanone (B1672756) Exposure (e.g., Transcriptomics)

Comprehensive omics studies, such as transcriptomics, proteomics, or metabolomics, specifically investigating the cellular response to this compound exposure, are not widely available in the current scientific literature.

While transcriptomic analyses have been conducted for other trihydroxyflavone isomers to elucidate their effects on gene expression in inflammatory models, similar studies for this compound have not been reported. nih.gov Such studies would be invaluable for providing a global view of the changes in gene and protein expression and metabolic profiles induced by this compound, offering deeper insights into its mechanisms of action and potential therapeutic applications. The absence of this data highlights a significant gap in the comprehensive understanding of the biological effects of this compound.

Future Research Trajectories for 7,3 ,5 Trihydroxyflavanone

Comprehensive Elucidation of Intracellular Signaling Pathways

Initial studies have shown that 7,3',5'-Trihydroxyflavanone can induce apoptosis in MCF-7 breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and triggering the release of cytochrome c from the mitochondria. medchemexpress.combiomedpharmajournal.org However, the complete network of signaling pathways it modulates remains largely unknown. Future research should focus on a broader, more detailed elucidation of its intracellular mechanisms.

A primary trajectory is to investigate its influence on major signaling cascades that are often dysregulated in diseases, such as the PI3K/Akt/mTOR and MAPK pathways, which are critical in cell proliferation, survival, and autophagy. frontiersin.orgmdpi.com Transcriptomic and proteomic analyses of cells treated with this compound would provide an unbiased, global view of the genetic and protein-level changes it induces. This could reveal novel targets and pathways, such as the JAK-STAT or NF-κB pathways, which are central to inflammatory responses. mdpi.comnih.gov For instance, related trihydroxyflavones have been shown to modulate the JAK-STAT, TNF, and IL-17 signaling pathways. nih.gov Determining if this compound shares these capabilities is a logical next step.

Targeted Investigations in Specific Pre-clinical Disease Models (Mechanistic Focus)

Building on the initial in vitro findings of its pro-apoptotic effects on MCF-7 cells, a crucial future direction is to validate these observations in relevant pre-clinical animal models. medchemexpress.combiomedpharmajournal.org This step is essential to understand how the compound behaves in a complex biological system.

Future investigations should employ xenograft models of breast cancer to assess the in vivo efficacy of this compound in reducing tumor growth. Beyond oncology, its antioxidant properties suggest potential applications in neurodegenerative diseases, where oxidative stress is a key pathological factor. medchemexpress.com Animal models of conditions like Alzheimer's or Parkinson's disease could be used to explore its neuroprotective effects. nih.gov In all pre-clinical studies, the focus should remain mechanistic. It will be important not only to observe the outcome (e.g., tumor reduction) but also to analyze tissue samples to confirm that the molecular changes observed in vitro, such as Bax upregulation and cytochrome c release, are replicated in vivo. biomedpharmajournal.org

Optimization of Green Extraction and Sustainable Synthesis Routes

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent depends on the ability to produce it in sufficient quantities through sustainable methods. While it can be isolated from natural sources like Dalbergia sissoo and Hydnophytum formicarium, reliance on plant extraction can be inefficient and environmentally burdensome. medchemexpress.combiomedpharmajournal.org

Future research must focus on developing and optimizing "green" extraction and synthesis techniques. Green extraction methods minimize the use of toxic solvents and reduce energy consumption. benthamdirect.com Promising avenues include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), which have proven effective for other flavonoids. jhrlmc.comsemanticscholar.org Research indicates that MAE can be particularly efficient, offering higher yields and preserving the bioactivity of the extracted compounds. jhrlmc.comsemanticscholar.org Another innovative approach is osmosis extraction, which uses environmentally friendly reagents like ethanol (B145695) and ammonium (B1175870) sulfate. researchgate.net For synthetic routes, research should move away from traditional methods that use harsh conditions and toxic catalysts towards greener alternatives, such as using recyclable ionic liquids or solvent-free reactions, which have shown high efficiency for synthesizing other flavanones. acs.orgwisdomlib.orgtandfonline.com

| Technique | Principle | Advantages | Reported Yields (General Flavonoids) |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell wall rupture. jhrlmc.com | Reduced extraction time, lower solvent consumption, higher yields. semanticscholar.org | Up to 120 mg/g. jhrlmc.comsemanticscholar.org |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation bubbles that disrupt cell walls. semanticscholar.org | Improved mass transfer, can operate at lower temperatures. nih.gov | Up to 90 mg/g. jhrlmc.comsemanticscholar.org |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (often CO2) as the extraction solvent. jhrlmc.com | Solvent is non-toxic, non-flammable, and easily removed. nih.gov | Up to 100 mg/g. jhrlmc.comsemanticscholar.org |

| Osmosis Extraction (OE) | Utilizes osmotic pressure differences with environmentally friendly solvents. researchgate.net | Green and sustainable, high efficiency. researchgate.net | Not specified, but efficiency can be higher than traditional methods. researchgate.net |

Exploration of Novel Bioactive Derivatives and Analogs

The biological activity of a flavonoid is highly dependent on its chemical structure, including the number and position of hydroxyl groups. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and represent a critical future trajectory for this compound. unacademy.com The goal is to design and synthesize novel derivatives and analogs with enhanced potency, selectivity, or improved physicochemical properties.

Future research should systematically modify the this compound scaffold. This could involve adding or moving hydroxyl or methoxy (B1213986) groups, as these substitutions are known to significantly impact the biological activity of flavones. mdpi.comnih.gov For example, studies on related flavanones have shown that methylation or the introduction of a chromene moiety can enhance anticancer effects. mdpi.com Another avenue is the synthesis of glycoside derivatives, where sugar molecules are attached to the flavanone (B1672756) core, which can alter solubility and bioavailability. uc.pt Each new analog would need to be tested in the same biological assays as the parent compound to determine if the modifications led to improved activity.

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Alkylation/Alkoxylation (e.g., Methylation) | Modify lipophilicity and metabolic stability. nih.gov | Enhanced cell membrane permeability and increased potency. |

| Glycosylation | Attach sugar moieties to the core structure. uc.pt | Improved water solubility and altered bioavailability. |

| Prenylation | Introduce isoprenyl groups to the aromatic rings. researchgate.net | Increased affinity for biological membranes and potentially novel bioactivities. |

| Synthesis of Azaflavanone Analogs | Replace the oxygen atom in the heterocyclic ring with a nitrogen atom. nih.gov | Creation of a new class of compounds with distinct pharmacological profiles. |

Development of Advanced Delivery Systems for Enhanced Cellular Uptake

A significant challenge for many flavonoids, including potentially this compound, is their poor water solubility and limited bioavailability, which can hinder their therapeutic effectiveness. springermedicine.combenthamscience.com Therefore, a key area for future research is the development of advanced delivery systems to overcome these limitations.

Nanotechnology offers a promising solution. Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes. mdpi.comnih.gov Future studies should explore various types of nano-delivery systems, including liposomes, polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles, and micelles. mdpi.comnih.gov Each system has unique properties; for instance, liposomes are biocompatible vesicles that can carry both hydrophilic and hydrophobic drugs, while polymeric nanoparticles offer high drug-loading capacity and controlled release. benthamscience.commdpi.com Research should also investigate how different flavanones interact with cell membranes and transport proteins, as studies on citrus flavanones have shown they can enhance the uptake of other compounds, a mechanism that could be exploited in formulation design. acs.orgnih.gov The ultimate goal is to create a formulation that maximizes the cellular uptake and bioavailability of this compound, thereby enhancing its therapeutic potential. researchgate.net

Q & A

Q. Table 1. Key Analytical Techniques for Structural Confirmation

| Technique | Parameters | Key Observations | Reference |

|---|---|---|---|

| -NMR | 500 MHz, DMSO-d | δ 12.1 (7-OH), δ 9.8 (3',5'-OH) | |

| HRMS | ESI-, m/z 271.0612 | [M-H], error < 2 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.